![molecular formula C12H12N2O4S2 B1650035 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid CAS No. 1105192-11-7](/img/structure/B1650035.png)
2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid
Overview
Description
The compound “2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions . For instance, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques . For instance, the molecular formula and molecular weight can be determined . The compound’s solubility, melting point, boiling point, and other physical properties can also be determined .Scientific Research Applications
Cyclooxygenase (COX) Inhibition
Compounds with a structure similar to the one you’ve mentioned have been designed and evaluated for their ability to inhibit cyclooxygenase (COX), an enzyme responsible for inflammation and pain signaling. These studies suggest potential applications in developing new anti-inflammatory drugs .
Anti-Inflammatory Activity
The anti-inflammatory properties of related compounds indicate that your compound could be researched for its effectiveness in reducing inflammation, which could have implications for treating conditions like arthritis or other inflammatory diseases .
Analgesic Effects
Given the analgesic activities observed in compounds with similar structures, there’s a possibility that your compound may serve as a basis for creating new pain-relief medications .
Antimicrobial Activity
Some derivatives have shown antimicrobial properties, suggesting that your compound might be explored for its potential use in combating microbial infections .
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications. For instance, thiazole derivatives have a wide range of biological activities and are contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs . Therefore, this compound could potentially be developed into a new drug with various therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory mediators known as prostaglandins .
Mode of Action
The compound interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the production of prostaglandins from arachidonic acid . Prostaglandins are key mediators of inflammation, so their reduction leads to decreased inflammation .
Result of Action
The primary molecular effect of the compound’s action is the reduction of prostaglandin production . On a cellular level, this leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
properties
IUPAC Name |
2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-20(17,18)10-4-2-8(3-5-10)13-12-14-9(7-19-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEUOFCVPXTAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195129 | |
Record name | 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid | |
CAS RN |
1105192-11-7 | |
Record name | 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.